molecular formula C10H15NO B1353649 3-m-Tolyloxy-propylamine CAS No. 26646-51-5

3-m-Tolyloxy-propylamine

Cat. No. B1353649
CAS RN: 26646-51-5
M. Wt: 165.23 g/mol
InChI Key: KYPNQHWSJGEREB-UHFFFAOYSA-N
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Description

3-m-Tolyloxy-propylamine is a useful research chemical . It is used in a variety of research applications .


Molecular Structure Analysis

The molecular structure of 3-m-Tolyloxy-propylamine is represented by the chemical formula C10H15NO . The structure includes a tolyloxy (a toluene ring with an oxygen) and a propylamine (a three-carbon chain with an amine) group .


Physical And Chemical Properties Analysis

3-m-Tolyloxy-propylamine has a boiling point of 278.7 °C . Its chemical formula is C10H15NO .

Scientific Research Applications

  • General Research Chemical

    • Field : General Scientific Research
    • Application : 3-m-Tolyloxy-propylamine is a useful research chemical used in a variety of research applications .
  • Synthetic Biology

    • Field : Synthetic Biology
    • Application : The paper discusses a new strategy in synthetic biology involving enzyme inhibition and natural products synthesis .
    • Method : The method involves a reaction involving a rapid 6π-azaelectrocyclization of azatrienes generated from aldehyde with lysine residues .
    • Results : The electrocyclic reaction of the 1-azatriene system, a cyclization precursor, exhibited a substituent effect .
  • Chemistry

    • Field : Chemistry
    • Application : An investigation into the potential ruthenium (II) 1-3 complexes of type [RuCl 2 (P) 2 (N) 2] using triphenylphosphine and 1,3- bis- diphenylphosphinepropane and 3- (triethoxysilyl)propylamine has been carried out .
    • Method : The investigation was carried out at room temperature in dichloromethane under an inert atmosphere .
    • Results : The results of this investigation are not specified in the snippet .

Safety And Hazards

3-m-Tolyloxy-propylamine is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It should be handled with care, avoiding inhalation, ingestion, and contact with skin and eyes .

Future Directions

3-m-Tolyloxy-propylamine is a versatile research chemical with potential applications in various fields . It is available in bulk quantities for research purposes .

properties

IUPAC Name

3-(3-methylphenoxy)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-9-4-2-5-10(8-9)12-7-3-6-11/h2,4-5,8H,3,6-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYPNQHWSJGEREB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427933
Record name 3-m-Tolyloxy-propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-m-Tolyloxy-propylamine

CAS RN

26646-51-5
Record name 3-(3-Methylphenoxy)-1-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26646-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-m-Tolyloxy-propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Vedejs, WH Miller, JR Pribish - The Journal of Organic …, 1983 - ACS Publications
The Hassall cyclization (17-ŧ 18) has been used as a key step in the synthesis of 11-deoxycarminomycinone. Other steps include the unusual Diels-Alder addition 6+ 4a—* 7, where …
Number of citations: 15 pubs.acs.org

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